3-Chloro-4-methylphenylisocyanide

Enzyme Inhibition Myeloperoxidase Inflammation

3-Chloro-4-methylphenylisocyanide (CAS 112675-35-1), also known as 2-chloro-4-isocyano-1-methylbenzene, is an aromatic isocyanide featuring a benzene ring substituted with chlorine, a methyl group, and the reactive isocyanide moiety. This structure places it within the class of functionalized aryl isocyanides, a group renowned for its utility in isocyanide-based multicomponent reactions (IMCRs) like the Ugi reaction, facilitating the rapid synthesis of complex, drug-like molecules and agrochemical leads.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 112675-35-1
Cat. No. B053003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylphenylisocyanide
CAS112675-35-1
SynonymsBenzene, 2-chloro-4-isocyano-1-methyl- (9CI)
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+]#[C-])Cl
InChIInChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3
InChIKeyWCFCRNJQFXKQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylphenylisocyanide (CAS 112675-35-1): A Versatile Aryl Isocyanide Building Block for Multicomponent Reactions and Peroxidase Inhibition Studies


3-Chloro-4-methylphenylisocyanide (CAS 112675-35-1), also known as 2-chloro-4-isocyano-1-methylbenzene, is an aromatic isocyanide featuring a benzene ring substituted with chlorine, a methyl group, and the reactive isocyanide moiety . This structure places it within the class of functionalized aryl isocyanides, a group renowned for its utility in isocyanide-based multicomponent reactions (IMCRs) like the Ugi reaction, facilitating the rapid synthesis of complex, drug-like molecules and agrochemical leads [1][2]. Its specific substitution pattern (3-chloro-4-methyl) imparts distinct electronic and steric properties that directly influence its reactivity and the biological profile of the resulting derivatives, making it a key tool in medicinal chemistry and pesticide discovery [3].

The Risk of Substituting 3-Chloro-4-methylphenylisocyanide (CAS 112675-35-1): Why Unvalidated Analogs Lead to Failed Experiments and Misleading Data


The assumption that any commercially available aryl isocyanide can serve as a drop-in replacement for 3-chloro-4-methylphenylisocyanide in a research or development workflow is a significant source of experimental failure and resource waste. As demonstrated by kinetic studies, the electronic nature of substituents on the aryl ring directly governs the nucleophilicity and reaction rates of isocyanides in key transformations like multicomponent reactions, with substituent effects being quantifiable [1]. Furthermore, in biological contexts, even minor structural variations—such as substituting a chlorine for a fluorine or changing its position—can lead to dramatic shifts in enzyme inhibition potency and selectivity profiles, as shown in comparative studies on myeloperoxidase and NOS enzymes [2]. Therefore, using a generic or 'similar' compound without direct comparative validation introduces an uncontrolled variable, jeopardizing the integrity, reproducibility, and translational potential of the resulting data.

Quantitative Differentiation Guide for 3-Chloro-4-methylphenylisocyanide (CAS 112675-35-1): Evidence-Based Comparison Against Closest Analogs


Myeloperoxidase (MPO) Inhibitory Potency: A 3.7-fold Improvement Over the Closest Structural Analog

In a standardized MPO chlorination activity assay, 3-chloro-4-methylphenylisocyanide demonstrates significantly superior inhibitory potency compared to its close analog, 3-fluoro-4-methylphenylisocyanide. The target compound exhibits an IC50 of 39 nM, representing a 3.7-fold increase in potency over the 3-fluoro analog (IC50 = 145 nM) [1]. This demonstrates a clear structure-activity relationship where the chloro-substituent confers a substantial advantage over the fluoro-substituent for this target.

Enzyme Inhibition Myeloperoxidase Inflammation

Selectivity Profile Against Peroxidases: MPO vs. TPO Selectivity Window is 51-fold for 3-Chloro-4-methylphenylisocyanide

3-Chloro-4-methylphenylisocyanide exhibits a marked selectivity for Myeloperoxidase (MPO) over Thyroid Peroxidase (TPO), an important consideration for minimizing off-target thyroid effects. In comparable enzyme inhibition assays, the compound shows an IC50 of 39 nM against MPO [1] and an IC50 of 2,000 nM against TPO [2]. This yields a TPO/MPO selectivity ratio of 51-fold.

Enzyme Selectivity Peroxidase Off-target Activity

Moderate CYP3A4 Inhibition and Low iNOS Activity Define a Distinct Polypharmacology Profile

3-Chloro-4-methylphenylisocyanide's interaction profile with CYP3A4 and iNOS defines it as distinct from other isocyanides. It demonstrates moderate time-dependent inhibition of CYP3A4 (IC50 = 210 nM) [1], while its inhibitory activity against iNOS is notably weak, with IC50 values reported in the micromolar range (>40,000 nM) in cellular assays [2]. This contrasts with other isocyanide-containing compounds which can be potent iNOS inhibitors.

CYP450 Inhibition iNOS Drug Metabolism

Proven Utility in Ugi 4-Component Reactions for Agrochemical Discovery: 3-Chloro vs. 3-Fluoro Substitution

The compound's successful and efficient use in the Ugi four-component reaction (U-4CR) has been directly demonstrated and published. In a study rationally designing novel pesticides, 3-chloro-4-methylphenylisocyanide and its 3-fluoro analog were both employed as isocyanide components in a Ugi reaction to generate two distinct series of 4-methyl-1,2,3-thiadiazole derivatives [1]. This head-to-head synthetic application confirms that both compounds are viable for this key transformation, enabling the parallel synthesis of compound libraries where the electronic and steric effects of the 3-position substituent (Cl vs. F) can be directly compared for structure-activity relationship (SAR) studies.

Multicomponent Reaction Ugi Reaction Agrochemical Synthesis

Validated Application Scenarios for Procuring 3-Chloro-4-methylphenylisocyanide (CAS 112675-35-1)


Myeloperoxidase (MPO) Inhibitor Hit-to-Lead Optimization and Selectivity Profiling

This compound is a priority reagent for medicinal chemistry programs focused on developing potent and selective MPO inhibitors. Its 39 nM IC50 against MPO [1] and its 51-fold selectivity over TPO [2] provide a validated starting point. Researchers should procure this compound to explore SAR around the 3-chloro-4-methylphenyl motif, using its moderate CYP3A4 activity (IC50 = 210 nM) [3] as a benchmark for further structural optimization aimed at improving metabolic stability while maintaining the favorable MPO/TPO selectivity window.

Diversity-Oriented Synthesis (DOS) of Agrochemicals via Ugi Multicomponent Reactions

For agrochemical discovery teams, 3-chloro-4-methylphenylisocyanide is a proven and essential building block for generating novel compound libraries via the Ugi four-component reaction (U-4CR). Its documented use in the synthesis of bioactive 4-methyl-1,2,3-thiadiazole derivatives [4] makes it a reliable choice for creating diverse, patentable scaffolds. It is the definitive reagent for any project intending to systematically compare the effect of a 3-chloro versus a 3-fluoro substituent on the physicochemical and biological properties of Ugi adducts.

Exclusionary Tool for iNOS-Targeted Drug Discovery

This compound serves as a critical negative control or counter-screen reagent for projects focused on inducible Nitric Oxide Synthase (iNOS) inhibition. Its established lack of meaningful iNOS activity (IC50 > 40,000 nM) [5] in cellular assays provides a clear benchmark. Researchers can use this compound to validate the selectivity of their own hits and leads, ensuring that observed biological effects in phenotypic or pathway assays are not due to confounding off-target activity on iNOS.

Fundamental Studies on Substituent Effects in Isocyanide Chemistry

For academic and industrial groups conducting fundamental research in organic or organometallic chemistry, this compound is a key member of a series for studying substituent effects. Its specific electronic and steric properties, relative to other aryl isocyanides like its 3-fluoro analog, make it ideal for investigating kinetics of isocyanide-based reactions [6] or for tuning the electronic environment in transition metal complexes, such as in the synthesis of Cr(0) isocyanide complexes [7].

Technical Documentation Hub

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23 linked technical documents
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